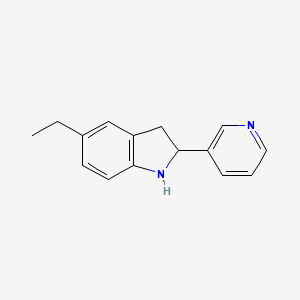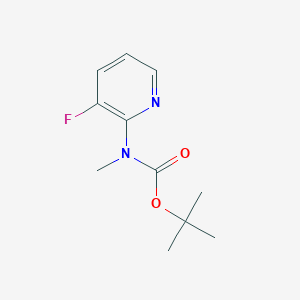
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is a heterocyclic compound that features a unique structural motif combining an indolizine core with a trimethylsilyl group and a thione functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trimethylsilyl-substituted precursor with a thione source under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts like methanesulfonic acid or other suitable acids .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted indolizine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties, such as electronic or photonic materials
Mecanismo De Acción
The mechanism of action of 6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophiles or electrophiles, leading to various chemical transformations. The trimethylsilyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine cores but different substituents.
Thione-Containing Compounds: Molecules with thione functionalities but different core structures.
Trimethylsilyl-Substituted Compounds: Compounds with trimethylsilyl groups attached to different core structures.
Uniqueness
6-(Trimethylsilyl)-2,3-dihydroindolizine-5(1H)-thione is unique due to the combination of its indolizine core, trimethylsilyl group, and thione functionality. This unique combination imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Propiedades
Número CAS |
113885-17-9 |
|---|---|
Fórmula molecular |
C11H17NSSi |
Peso molecular |
223.41 g/mol |
Nombre IUPAC |
6-trimethylsilyl-2,3-dihydro-1H-indolizine-5-thione |
InChI |
InChI=1S/C11H17NSSi/c1-14(2,3)10-7-6-9-5-4-8-12(9)11(10)13/h6-7H,4-5,8H2,1-3H3 |
Clave InChI |
IKPJORKUFORUIG-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=C2CCCN2C1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,7-Diazaspiro[4.4]nonane, 7-(5-ethynyl-3-pyridinyl)-](/img/structure/B11881571.png)


![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)




![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)


